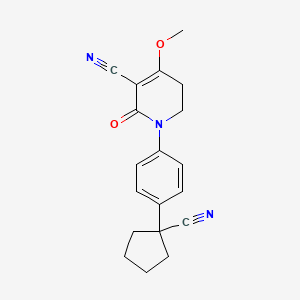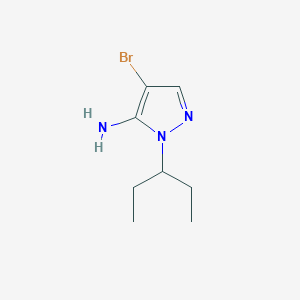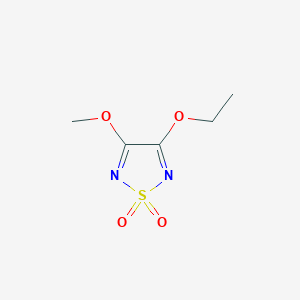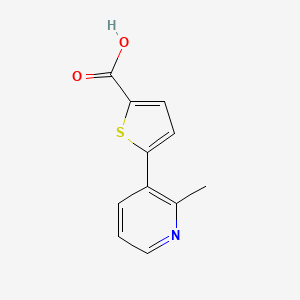
5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring fused with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction employs a palladium catalyst and boronic acids to form carbon-carbon bonds. For instance, 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides can be synthesized in moderate to good yields (35-84%) using commercially available palladium tetrakis catalyst .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its potential use in developing new antimicrobial agents.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit β-lactamase enzymes in Escherichia coli, which are responsible for antibiotic resistance . The compound binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides: These compounds have similar structures and are also used for their antibacterial properties.
Quinolinyl-pyrazoles: These compounds share a similar heterocyclic structure and are used in medicinal chemistry.
Uniqueness
5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid is unique due to its specific combination of a thiophene ring and a pyridine ring, which imparts distinct chemical and biological properties. Its ability to inhibit β-lactamase enzymes makes it particularly valuable in the development of new antimicrobial agents.
Propiedades
Fórmula molecular |
C11H9NO2S |
|---|---|
Peso molecular |
219.26 g/mol |
Nombre IUPAC |
5-(2-methylpyridin-3-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO2S/c1-7-8(3-2-6-12-7)9-4-5-10(15-9)11(13)14/h2-6H,1H3,(H,13,14) |
Clave InChI |
QLOWEOJWKYOWSH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=N1)C2=CC=C(S2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-2-(1-Aminoethyl)-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13089126.png)

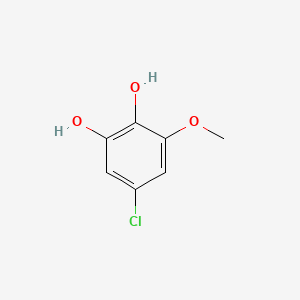
![4,6-Dibenzyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13089135.png)
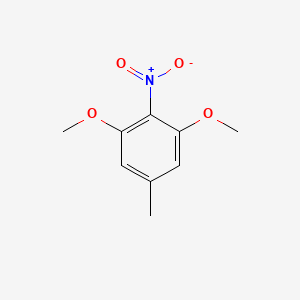

![4-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089149.png)
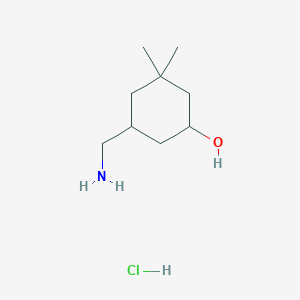
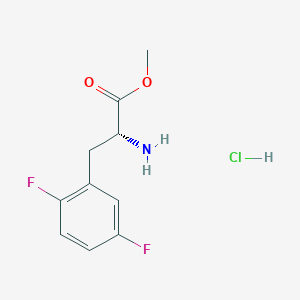

![4-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089178.png)
